Gonyautoxin IV

Description

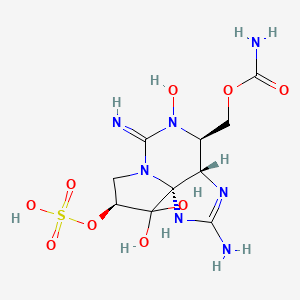

Gonyautoxin IV (GTX IV) is a paralytic shellfish toxin (PST) belonging to the saxitoxin (STX) family, a group of neurotoxic alkaloids produced by marine dinoflagellates such as Alexandrium spp. and Gonyaulax spp. . These toxins accumulate in shellfish and cause paralytic shellfish poisoning (PSP) in humans, characterized by neuromuscular paralysis and respiratory failure. GTX IV is distinguished by its unique structural features, including a carbamoyl group at the N1 position and hydroxyl/sulfate substitutions at specific carbon positions . Its molecular formula is C10H17N7O12S2, with a precursor ion m/z 412.1 and product ions m/z 332.1 and 314.1 in mass spectrometry . GTX IV is often detected alongside GTX1 due to their structural epimerism at the C11 hydroxyl group .

Properties

IUPAC Name |

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETRDCWBMBILAL-LJRZAWCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982853 | |

| Record name | Gonyautoxin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64296-26-0 | |

| Record name | Gonyautoxin 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64296-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gonyautoxin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064296260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonyautoxin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gonyautoxin IV from Dinoflagellate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GONYAUTOXIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2LPD8YGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester. The synthesis involves treating L-serine methyl ester with an aldehyde to form a ring structure. The formed allyl is then deprotected by the addition of a reagent such as SO3CH2CCl3. This is followed by a RH-catalyzed amination reaction with guanidine, forming the tricyclic frame of gonyautoxin-3, which can be further converted to gonyautoxin-4 .

Industrial Production Methods: The extraction process involves harvesting dinoflagellates, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Reductive Desulfonation to Neosaxitoxin

GTX4 is converted to neosaxitoxin (NEO) via reductive desulfonation using thiol-based reagents. This reaction eliminates the sulfate group at C-11, producing a less polar, more toxic analog.

Key Reaction Conditions:

-

Reagents : 2-mercaptoethanol (2-ME) or dithiols (e.g., dithiothreitol, DTT)

-

Yield : 82.2% recovery for 2-ME ; >97.5% conversion efficiency for DTT

Mechanism :

-

Thiol attack at C-12 keto group forms a thiohemiketal intermediate.

-

Episulfonium ion intermediate facilitates sulfate elimination.

Comparative Efficiency of Thiol Reagents

GTX4 reacts preferentially with 2-ME over glutathione, attributed to 2-ME’s smaller size and stronger nucleophilicity . DTT enables near-quantitative conversion but requires extended reaction times .

Analytical Confirmation via HPLC

Post-reaction, GTX4’s identity is confirmed chromatographically:

-

Before reaction : GTX4 co-elutes with matrix interferents at ~12.5 min .

-

After reaction : GTX4 peak disappears, replaced by NEO (retention time ~8.5 min) .

Validation :

-

False positives : Natural fluorescent matrix peaks remain unchanged post-reaction .

-

Quantitation : Linear response (R² >0.99) for GTX4 in spiked shellfish extracts .

Acid Hydrolysis and Stability

GTX4 resists mild acid hydrolysis (pH 3–5) but decomposes under strong acidic conditions (1M HCl, 100°C):

Environmental and Metabolic Transformations

Scientific Research Applications

Gonyautoxin IV has several scientific research applications:

Mechanism of Action

Gonyautoxin IV exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the propagation of action potentials, leading to paralysis. The molecular targets include the alpha subunits of the sodium channels, and the pathways involved are related to the interruption of normal nerve signal transmission .

Comparison with Similar Compounds

Structural Differences

Gonyautoxin IV differs from other PSTs in functional group substitutions and stereochemistry:

| Compound | Molecular Formula | Molecular Weight | Precursor Ion (m/z) | Product Ions (m/z) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C10H17N7O12S2 | 491.4 | 412.1 | 332.1, 314.1 | Carbamoyl-N1, hydroxyl-C11, sulfate-C12 |

| Gonyautoxin 1 | C10H17N7O12S2 | 491.4 | 410.1 | 367.1, 349.1 | Carbamoyl-N1, hydroxyl-C11, sulfate-C12 |

| Saxitoxin | C10H17N7O4 | 299.3 | 300.1 | 204.1, 282.1 | Carbamoyl-N1, no sulfate/hydroxyl groups |

| Decarbamoyl GTX2 | C9H20N6O6S | 340.4 | 316.2 | 298.0 | Decarbamoylated N1, sulfate-C12 |

Key Observations :

- GTX IV and GTX1 are epimers differing in hydroxyl group orientation at C11 .

- Sulfate substitutions in GTX IV enhance polarity, affecting its chromatographic retention time (6.57 min) compared to non-sulfated analogs like saxitoxin .

Toxicity Profiles

Toxicity is quantified via median lethal dose (LD50) and toxicity equivalency factors (TEFs) :

| Compound | LD50 (Mouse, Oral) | LD50 (Mouse, IP) | TEF (Oral) | TEF (IP) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | 0.1 | 0.1 |

| Saxitoxin | 5–10 µg/kg | 3–5 µg/kg | 1.0 | 1.0 |

| Decarbamoyl GTX2 | 25–30 µg/kg | 15–20 µg/kg | 0.2 | 0.2 |

| Gonyautoxin 2/3 | 10–15 µg/kg | 8–12 µg/kg | 0.6 | 0.7 |

Key Observations :

- GTX IV has a lower TEF (0.1) compared to saxitoxin (1.0), indicating reduced potency .

- Toxicity varies with administration route; oral LD50 values are generally higher than intraperitoneal (IP) due to incomplete gastrointestinal absorption .

Occurrence in Marine Organisms

GTX IV is absent in toxin-producing dinoflagellates like Protogonyaulax tamarensis but detected in shellfish (e.g., scallops) at 13% of total PST content, suggesting biotransformation of precursor toxins (e.g., GTX1) during metabolic processes . In contrast, GTX1–3 dominate in dinoflagellates (e.g., 27% GTX1, 44% GTX3) .

Analytical Detection

GTX IV is identified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with specific ion transitions (m/z 412.1 → 332.1/314.1) and retention time (6.57 min) . Its detection is often paired with GTX1 due to co-elution challenges .

Q & A

Q. What are the standard analytical methods for detecting Gonyautoxin IV in environmental samples, and how do they differ in sensitivity and specificity?

To detect this compound, researchers commonly employ high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS). HPLC offers high specificity for marine toxins but requires derivatization steps, which may reduce sensitivity (~0.1–0.5 µg/L detection limits). LC-MS provides superior sensitivity (~0.01 µg/L) and eliminates derivatization but demands rigorous matrix calibration to avoid ion suppression in complex samples like shellfish or seawater. Method selection depends on available instrumentation, sample complexity, and required regulatory compliance (e.g., AOAC International guidelines) .

Q. How should researchers prepare samples for this compound analysis to minimize matrix interference?

Sample preparation involves homogenization in acidic aqueous solutions (e.g., 0.1M acetic acid) to extract toxins, followed by solid-phase extraction (SPE) using C18 cartridges to remove lipids and proteins. Centrifugation at 10,000×g for 15 minutes is critical to pellet particulate matter. For seawater, ultrafiltration (3 kDa cutoff) concentrates low-abundance toxins. Include matrix-matched calibration standards to account for interference, and validate recovery rates (70–120%) using spiked samples .

Q. What existing literature gaps exist regarding this compound’s ecological impact, and how can researchers address them?

Current studies focus on acute toxicity in marine organisms, but chronic exposure effects (e.g., sublethal impacts on reproduction or behavior) are understudied. Researchers should prioritize longitudinal field studies combined with controlled mesocosm experiments to assess toxin accumulation in food webs. Use systematic literature reviews with Boolean operators (e.g., "this compound AND chronic toxicity NOT saxitoxin") in databases like PubMed and Web of Science to identify gaps .

Advanced Research Questions

Q. How can researchers resolve contradictory data in toxicological studies of this compound across experimental models (e.g., murine vs. zebrafish)?

Contradictions often arise from interspecies variability in voltage-gated sodium channel (VGSC) isoforms and dosing protocols. To address this:

- Standardize toxin purification (e.g., confirm purity via NMR/mass spectrometry) to eliminate confounding analogs.

- Use isogenic animal models to reduce genetic variability.

- Apply allometric scaling for dose equivalence across species.

- Perform in vitro VGSC binding assays (e.g., synaptosome preparations) to validate mechanistic consistency .

Q. What methodologies optimize this compound detection protocols using emerging technologies like aptamer-based biosensors?

Aptamer-based electrochemical biosensors offer rapid, field-deployable detection. Key steps include:

- Aptamer Selection : Use SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with counter-selection against saxitoxin to ensure specificity.

- Sensor Fabrication : Immobilize thiol-modified aptamers on gold electrodes; validate with impedance spectroscopy.

- Calibration : Test cross-reactivity with structurally similar toxins (e.g., neosaxitoxin) at concentrations ≥1 µg/L.

- Field Validation : Compare biosensor results with LC-MS in 20+ environmental samples to establish concordance .

Q. How should researchers design experiments to assess synergistic effects between this compound and other phycotoxins (e.g., domoic acid)?

- Hypothesis-Driven Design : Test additive vs. synergistic toxicity using the Loewe additivity model.

- Variable Control : Fix environmental parameters (pH, temperature) while varying toxin ratios.

- Endpoint Selection : Measure biomarkers like reactive oxygen species (ROS) generation and VGSC inhibition in neuronal cell lines.

- Statistical Power : Use a factorial design with ≥3 replicates per condition and ANOVA for interaction effects.

- Data Normalization : Express results as percentage inhibition relative to toxin-free controls .

Methodological Considerations

- Data Reprodubility : Archive raw chromatograms/spectra in repositories like Zenodo with DOI assignment. Share code for statistical analyses (e.g., R/Python scripts) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental reporting and obtain IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.